2-Fluoro-4-methoxypyridine-3-carboxaldehyde
Overview
Description
2-Fluoro-4-methoxypyridine-3-carboxaldehyde is a heteroaromatic compound with a molecular formula of C7H6FNO2. It has a molecular weight of 155.13 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Fluoro-4-methoxypyridine-3-carboxaldehyde, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methoxypyridine-3-carboxaldehyde is 1S/C7H6FNO2/c1-11-6-2-3-9-7 (8)5 (6)4-10/h2-4H,1H3 . The InChI key is ZSTBWRCDPCLAAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-4-methoxypyridine-3-carboxaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Fluorination Reactions
The fluorination of pyridine derivatives is essential for introducing fluorine atoms into organic compounds. Researchers have employed 2-fluoro-4-methoxypyridine-3-carboxaldehyde in such reactions. For instance, it can undergo fluorination to yield 2-fluoropyridine or 2,6-difluoropyridine .
Fluorine-Containing Building Blocks for Medicinal Chemistry
Medicinal chemists often seek fluorinated building blocks to modify drug molecules. The introduction of fluorine atoms can enhance bioavailability, metabolic stability, and binding affinity. 2-Fluoro-4-methoxypyridine-3-carboxaldehyde contributes to the toolbox of such building blocks.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-fluoro-4-methoxypyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBWRCDPCLAAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxypyridine-3-carboxaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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